molecular formula C17H15BrN4O B11994555 3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]propanehydrazide

3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]propanehydrazide

Cat. No.: B11994555
M. Wt: 371.2 g/mol
InChI Key: MIIZSBQJODUPFN-RGVLZGJSSA-N
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Description

3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]propanehydrazide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]propanehydrazide typically involves the condensation of 3-(1H-benzimidazol-1-yl)propanehydrazide with 4-bromobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound, where the imine group is converted to an amine.

    Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]propanehydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Benzimidazole derivatives have been shown to inhibit the growth of various microorganisms, making them promising candidates for the development of new antibiotics and antiviral agents.

Medicine

In medicine, the compound is investigated for its anticancer properties. Benzimidazole derivatives have been found to exhibit cytotoxic effects against cancer cells, and this compound is no exception. It is being studied for its potential to induce apoptosis in cancer cells and inhibit tumor growth.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with desirable characteristics.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]propanehydrazide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects. The compound can also interact with DNA, causing damage and triggering cell death pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride
  • 3-(1H-1,3-benzodiazol-1-yl)benzoic acid
  • 2-(1H-benzimidazol-1-yl)propanoic acid hydrochloride

Uniqueness

Compared to similar compounds, 3-(1H-benzimidazol-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]propanehydrazide stands out due to the presence of the 4-bromophenyl group and the imine linkage. These structural features contribute to its unique chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the imine group provides a site for reduction and other chemical transformations.

Properties

Molecular Formula

C17H15BrN4O

Molecular Weight

371.2 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(4-bromophenyl)methylideneamino]propanamide

InChI

InChI=1S/C17H15BrN4O/c18-14-7-5-13(6-8-14)11-20-21-17(23)9-10-22-12-19-15-3-1-2-4-16(15)22/h1-8,11-12H,9-10H2,(H,21,23)/b20-11+

InChI Key

MIIZSBQJODUPFN-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

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